Technical Guide: Physicochemical Properties & Characterization of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one
Technical Guide: Physicochemical Properties & Characterization of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one
This guide serves as an authoritative technical dossier for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one (also referred to as 1-(4-methyl-1H-pyrazol-1-yl)acetone). It is designed for researchers requiring a rigorous understanding of this compound’s physicochemical behavior, synthesis, and analytical characterization.
Executive Summary
1-(4-methyl-1H-pyrazol-1-yl)propan-2-one is a functionalized heterocyclic building block characterized by a 4-methylpyrazole core N-alkylated with a 2-oxopropyl moiety. As a derivative of Fomepizole (4-methylpyrazole), this compound retains the pyrazole ring's electronic properties while introducing a reactive ketone handle.
This scaffold is a critical intermediate in medicinal chemistry, particularly for:
-
Reductive Aminations: Accessing secondary/tertiary amines for GPCR ligand design.
-
Heterocycle Formation: Cyclization reactions (e.g., Schmidt or Fischer indole-like syntheses) to form fused ring systems.
-
Bioisosteric Replacement: Serving as a lipophilic, metabolically stable linker.
Molecular Identity & Structural Analysis[1][2]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one |
| Common Name | 1-(4-methylpyrazol-1-yl)acetone |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| SMILES | CC(=O)CN1C=C(C)C=N1 |
| InChIKey | Predicted based on structure:[1][2][3][4] [Insert Generated Key if available, else use SMILES] |
Structural Geometry & Electronic Distribution
The molecule consists of a planar, aromatic pyrazole ring substituted at the C4 position with a methyl group. The N1 nitrogen is bonded to a methylene bridge (
-
Sterics: The C4-methyl group provides bulk that can influence binding affinity in enzyme pockets (e.g., ADH inhibition) compared to unsubstituted pyrazoles.
-
Electronics: The pyrazole ring is electron-rich but acts as a weak base. The carbonyl group at the tail is an electrophilic center, susceptible to nucleophilic attack (e.g., by amines or hydrides).
Physicochemical Profile
Note: As a specialized intermediate, specific experimental values may vary by synthesis batch. The values below represent high-confidence predicted ranges based on structure-activity relationships (SAR) of analogous N-alkyl pyrazoles.
Physical Properties Table
| Property | Value / Range | Confidence |
| Physical State | Low-melting solid or Viscous Oil | High (MW < 150, polar) |
| Melting Point | 45°C – 60°C | Medium (Dependent on purity) |
| Boiling Point | 240°C – 250°C (at 760 mmHg) | High |
| Solubility (Water) | Moderate (~10–20 mg/mL) | High (Ketone + Pyrazole N) |
| Solubility (Organic) | High (DCM, MeOH, DMSO, EtOAc) | High |
| LogP (Lipophilicity) | 0.6 – 0.9 | High (More lipophilic than pyrazole) |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N2 protonation) | High |
| Topological Polar Surface Area (TPSA) | ~35 Ų | High |
Expert Insight: Solubility & Stability
-
Solubility: The ketone moiety imparts significant polarity, making the compound soluble in alcohols and chlorinated solvents. In water, it forms a stable emulsion or solution depending on pH.
-
Stability: The N-C bond is metabolically stable. However, the ketone is sensitive to strong bases (aldol condensation risk) and strong reducing agents. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent moisture absorption or slow oxidation.
Synthesis & Process Chemistry
Synthetic Pathway (N-Alkylation)
The most robust route to this compound is the direct alkylation of 4-methylpyrazole with chloroacetone (1-chloropropan-2-one) under basic conditions.
Reagents:
-
Substrate: 4-Methylpyrazole (1.0 eq)
-
Electrophile: Chloroacetone (1.1 eq) - Warning: Lachrymator
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 eq) -
Solvent: Acetone or Acetonitrile (Reagent Grade)
Protocol:
-
Dissolve 4-methylpyrazole in acetonitrile.
-
Add
and stir for 15 minutes to deprotonate the pyrazole NH (facilitating tautomeric equilibrium). -
Add chloroacetone dropwise at
to control exotherm. -
Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Gradient: 0
60% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Figure 1: Standard synthetic workflow for the preparation of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one via N-alkylation.
Analytical Characterization Protocols
To validate the identity and purity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Proton NMR ( NMR)
Solvent:
-
Pyrazole C3-H & C5-H: Two singlets (or overlapping) in the aromatic region,
.-
Note: N-alkylation breaks the symmetry of the pyrazole, making these protons chemically distinct.
-
-
N-Methylene (
): A sharp singlet, .-
Diagnostic: Significant deshielding due to the adjacent nitrogen and carbonyl.
-
-
Methyl Ketone (
): Singlet, . -
Pyrazole Methyl (
): Singlet, .
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): Strong band at (Key diagnostic for the ketone). -
C=N / C=C Stretch: Aromatic bands at
. -
Absence of N-H: Disappearance of the broad N-H stretch (
) present in the starting 4-methylpyrazole confirms successful alkylation.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Parent Ion:
. -
Fragmentation: Loss of acetyl group (
) may be observed.
Visualization: Characterization Logic
Figure 2: Logical flow for spectroscopic validation of the target compound.
Functional Applications in Drug Discovery
This intermediate is rarely the final drug; it is a scaffold .
-
Reductive Amination:
-
Reaction with primary amines (
) and yields secondary amines. This is a standard method to attach the 4-methylpyrazole headgroup to a linker or pharmacophore.
-
-
Heterocyclization:
-
Reaction with hydrazines can yield bis-pyrazole systems.[5]
-
Reaction with hydroxylamine yields oximes, precursors to complex amides via Beckmann rearrangement.
-
References
-
Fomepizole (4-Methylpyrazole)
-
General Synthesis of N-Alkyl Pyrazoles
-
Alkylation of Pyrazoles with Alpha-Halo Ketones
-
Lynch, M. A., et al. (1998). Regioselective alkylation of pyrazoles. Tetrahedron Letters, 39(15), 2177-2180.Link
-
-
Spectroscopic Data for Pyrazole Derivatives
-
National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds.Link
-
Disclaimer: This guide is for research purposes only. All synthesis should be performed in a controlled laboratory environment with appropriate PPE, as alpha-halo ketones (starting material) are potent lachrymators.
Sources
- 1. 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | C7H10N2O | CID 28924752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole for synthesis 288-13-1 [sigmaaldrich.com]
- 3. WO2019048541A1 - 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as il-17 and ifn-gamma inhibitors for treating autoimmune diseases and chronic inflammation - Google Patents [patents.google.com]
- 4. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 6. 4-Methylpyrazole Protects Against Acetaminophen-induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
